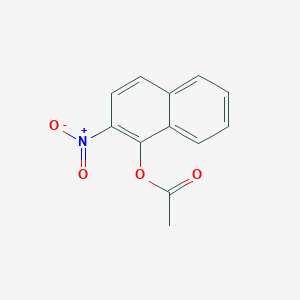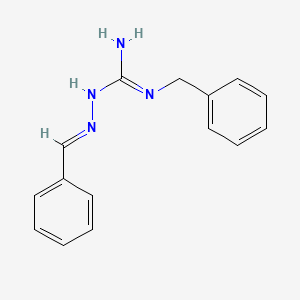![molecular formula C28H32N2OS B14150533 2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 4848-82-2](/img/structure/B14150533.png)
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound with a unique spiro-fused structure. This compound is part of the benzo[h]quinazoline family, which is known for its diverse biological activities, including antibacterial, antitumor, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves multiple steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with various chloromethylbenzo[h]quinazolines in the presence of potassium hydroxide . This reaction forms bis-benzo[h]quinazoline compounds linked through a sulfanyl spacer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its antitumor activity and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with various molecular targets. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one: Similar structure but with different substituents.
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Another spiro-fused benzo[h]quinazoline derivative with antibacterial activity.
Uniqueness
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is unique due to its specific spiro-fused structure and the presence of a sulfanyl group, which may contribute to its distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
4848-82-2 |
|---|---|
Molekularformel |
C28H32N2OS |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-3-17-30-26(31)24-25(29-27(30)32-19-22-13-6-5-11-20(22)2)23-14-8-7-12-21(23)18-28(24)15-9-4-10-16-28/h5-8,11-14H,3-4,9-10,15-19H2,1-2H3 |
InChI-Schlüssel |
JNEZLCMGFFNGIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


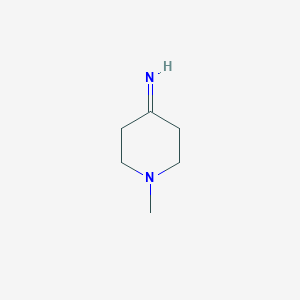
![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
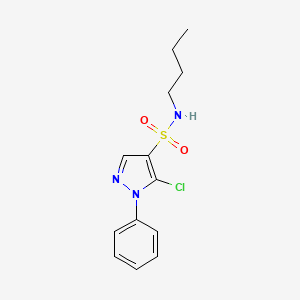

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
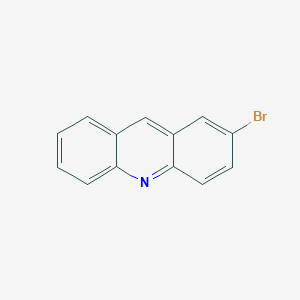
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)

![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
